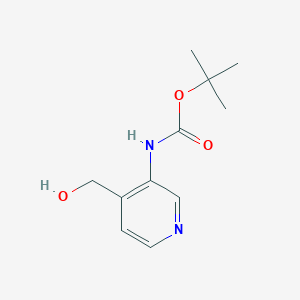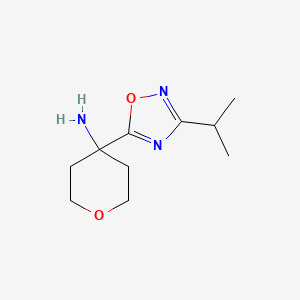
4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Stereoselective Conversion for Substance P Antagonists
Research has explored the stereoselective conversion of 2H-1,4-oxazin-2-ones into substances that may act as potential Substance P antagonists. These substances are of interest for their potential therapeutic applications, particularly in conditions where Substance P plays a significant role. The study involved detailed NMR analysis and conformational calculations to understand the chemical behavior of these compounds (Rogiers et al., 2001).
Piperazinium Compounds and Their Framework
Another study focused on piperazinium compounds, specifically their crystal structure and the role of intermolecular hydrogen bonds in constructing a three-dimensional framework. This research offers insights into the chemical and physical properties of compounds formed from pyridine and piperazine, which could have implications for material science and engineering (Sheshmani et al., 2006).
Novel Carbonylation Reaction
A study on the carbonylation reaction involving N-(2-pyridinyl)piperazines in the presence of carbon monoxide and ethylene has been reported. This research highlights a novel carbonylation process at a C−H bond, which is regioselective and influenced by the electronic nature of substituents. Such reactions have significant implications for organic synthesis and the development of new chemical processes (Ishii et al., 1997).
Microwave-Assisted Synthesis and Anticancer Activity
Research into the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including their evaluation for anticancer activity, has shown promising results. The study demonstrates a one-pot procedure that is advantageous for its efficiency and simplicity, offering a new avenue for the development of anticancer agents (Hadiyal et al., 2020).
properties
IUPAC Name |
4-(oxolane-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-10-16(14(19)12-4-2-8-20-12)6-7-17(13)11-3-1-5-15-9-11/h1,3,5,9,12H,2,4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMUNHWRVIKSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)
![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)








![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)